molecular formula C22H27ClN2O2 B11334653 3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11334653
M. Wt: 386.9 g/mol
InChI Key: ZZLQVXQJSHWNMT-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a piperidinyl group attached to a benzamide core. Its diverse functional groups make it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperidine and benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzamide derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-chloro-4-formyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide, while reduction of the chloro group can produce 4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The piperidinyl group can interact with receptor sites on proteins, leading to changes in their conformation and activity. The chloro and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research purposes.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C22H27ClN2O2/c1-16-6-8-17(9-7-16)20(25-12-4-3-5-13-25)15-24-22(26)18-10-11-21(27-2)19(23)14-18/h6-11,14,20H,3-5,12-13,15H2,1-2H3,(H,24,26)

InChI Key

ZZLQVXQJSHWNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCCC3

Origin of Product

United States

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